5,6-dichloropyridine-3-carbonyl Chloride
Overview
Description
5,6-dichloropyridine-3-carbonyl Chloride is a useful research compound. Its molecular formula is C6H2Cl3NO and its molecular weight is 210.4 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Novel Compounds
Synthesis of Pyridyl-pyrazole-5-carboxylic Acid Amide Compounds : Utilizing 2,3-dichloropyridine, novel pyridyl-pyrazole-5-carboxylic acid amide compounds have been synthesized. This process involves several steps including hydrazinolysis, esterification, halogenation, oxidation, and hydrolysis, followed by reactions with carbonyl chloride (Wang Jun, 2010).
Formation of Novel Heterocyclic Compounds : By reacting 2-chloropyridine-3-carbonyl chloride with 1-alkyl-2-aminobenzimidazoles, new heterocyclic compounds like 5,7-dihydro-5-oxopyrido[3′,2′:5,6]pyrimido[1,2-a]benzimidazoles have been synthesized (P. Caroti et al., 1986).
Creation of Polyamides : Novel polyamides containing pyridyl moieties in their main chain were synthesized from 2,5-bis[(4-carboxyanilino) carbonyl] pyridine, demonstrating the versatility of pyridine derivatives in polymer chemistry (K. Faghihi & Zohreh Mozaffari, 2008).
Photocatalysis and Degradation
- Photocatalysis of Degradation Products : The degradation mechanism of 3,5,6-trichloro-2-pyridinol, a product of chlorpyrifos, was elucidated through photolysis experiments, highlighting the potential of photocatalytic degradation in environmental remediation (Romina Žabar et al., 2016).
Biological Activities
Antibacterial and Surface Activity : The synthesis of 1,2,4-triazole derivatives and their potential as antibacterial agents and surface active agents underscore the biological applications of pyridine derivatives (R. El-Sayed, 2006).
Fungicidal Activity : Pyrazole-4-carbonyl chloride derivatives synthesized using dichloropyridine showed fungicidal activity, suggesting their use in agricultural applications (Kong Xiao-lin, 2013).
Catalysis and Chemical Reactions
Catalysis in Organic Synthesis : Organopalladium(II) complexes containing pyridine derivatives have been used in cross-coupling reactions, demonstrating their role as catalysts in organic synthesis (K. Isobe et al., 1986).
Nucleophilic Addition Reactions : The addition of ynamides to acyl chlorides and activated N-heterocycles using copper(I) catalysis, where pyridine derivatives were involved, showcases their utility in creating complex organic molecules (Peng Zhang et al., 2014).
Safety and Hazards
Properties
IUPAC Name |
5,6-dichloropyridine-3-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl3NO/c7-4-1-3(6(9)11)2-10-5(4)8/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZEAAWXZOUGYCH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)Cl)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70381954 | |
Record name | 5,6-dichloropyridine-3-carbonyl Chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70381954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54127-29-6 | |
Record name | 5,6-dichloropyridine-3-carbonyl Chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70381954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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